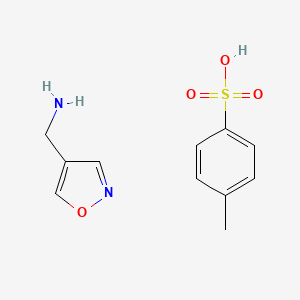

c-Isoxazol-4-yl-methylamine tosylate

Description

Strategic Importance of Isoxazole (B147169) Scaffolds in Organic Synthesis and Chemical Biology

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the design of a wide array of biologically active molecules. Its prevalence in medicinal chemistry is due to its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, enhancing the physicochemical properties of a parent molecule. mdpi.com Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.combiolmolchem.com

The synthesis of the isoxazole ring itself is a well-established area of organic chemistry, with numerous methods available for its construction. organic-chemistry.org This accessibility allows for the facile generation of diverse isoxazole-based libraries for high-throughput screening and drug discovery programs. The inherent reactivity of the isoxazole ring also allows for further functionalization, providing a versatile platform for the synthesis of complex molecular architectures. organic-chemistry.org

Chemical Significance of Amine and Tosylate Moieties in Synthetic Methodologies and Reactivity

The primary amine group (-NH2) is a fundamental functional group in organic chemistry, known for its nucleophilicity and basicity. The methylamine (B109427) group in the target compound provides a key reactive handle for further synthetic transformations. It can readily participate in reactions such as N-acylation, N-alkylation, and the formation of Schiff bases, allowing for the introduction of a wide variety of substituents.

The tosylate (p-toluenesulfonate) anion is a well-known and highly effective leaving group in nucleophilic substitution and elimination reactions. Its stability as an anion is due to the delocalization of the negative charge across the sulfonate group and the aromatic ring. In the context of c-Isoxazol-4-yl-methylamine tosylate, the tosylate serves as a counter-ion to the protonated amine, forming a stable, crystalline salt. This facilitates the isolation, purification, and handling of the primary amine.

Academic Rationale for Deeper Investigation into this compound: Bridging Synthetic Organic Chemistry and Mechanistic Studies

The academic interest in this compound lies at the intersection of synthetic methodology development and the exploration of new chemical space for biological applications. The compound serves as a valuable building block for the synthesis of more complex isoxazole-containing molecules. The presence of the reactive methylamine group allows for its incorporation into larger scaffolds, potentially leading to the discovery of novel compounds with interesting pharmacological profiles.

Furthermore, the study of the synthesis and reactivity of this compound can provide insights into the fundamental principles of organic chemistry. For instance, the likely synthetic route involving the reductive amination of isoxazole-4-carbaldehyde (B1288839) offers a platform to study reaction mechanisms and optimize reaction conditions. researchgate.netyoutube.com The investigation of this compound contributes to the broader understanding of the interplay between structure, reactivity, and biological activity in heterocyclic chemistry.

Overview of Pre-existing Research on Related Isoxazole-Based Methylamine Derivatives (Limited to Structural and Synthetic Aspects)

While specific research on this compound is not extensively documented in publicly available literature, research on related isoxazole-based methylamine derivatives provides a valuable framework. For instance, the synthesis of various substituted isoxazole amines has been reported, often through the reductive amination of the corresponding aldehydes or ketones. researchgate.net These studies highlight the feasibility of preparing such compounds and provide established protocols that can be adapted for the synthesis of the target molecule.

Research has also been conducted on the synthesis of isoxazole-4-carboxamides, which are structurally related to the target compound and have shown analgesic potential. nih.govresearchgate.net These studies demonstrate the utility of the isoxazole-4-yl core in generating biologically active molecules. The synthesis of these carboxamides often proceeds through an isoxazole-4-carboxylic acid intermediate, which can be derived from isoxazole-4-carbaldehyde, the likely precursor to c-Isoxazol-4-yl-methylamine. nih.gov

Interactive Data Tables

Table 1: Key Precursors and Related Compounds

| Compound Name | Chemical Structure | Key Synthetic Application |

| Isoxazole-4-carbaldehyde | O=Cc1cnco1 | Precursor for reductive amination to form (isoxazol-4-yl)methanamine. researchgate.net |

| (Isoxazol-4-yl)methanamine | NCc1cnco1 | The free base of the target compound, a key intermediate. |

| p-Toluenesulfonyl chloride | ClS(=O)(=O)c1ccc(C)cc1 | Reagent for the tosylation of alcohols and amines. |

| Isoxazole-4-carboxylic acid | O=C(O)c1cnco1 | Intermediate for the synthesis of isoxazole-4-carboxamides. nih.gov |

Table 2: Potential Synthetic Reactions

| Reaction Type | Reactants | Product | Significance |

| Reductive Amination | Isoxazole-4-carbaldehyde, Ammonia (B1221849), Reducing Agent (e.g., NaBH3CN) | (Isoxazol-4-yl)methanamine | Key step in forming the primary amine. youtube.com |

| Salt Formation | (Isoxazol-4-yl)methanamine, p-Toluenesulfonic acid | This compound | Formation of a stable, crystalline salt for purification and handling. |

| N-Acylation | (Isoxazol-4-yl)methanamine, Acyl Chloride | N-((isoxazol-4-yl)methyl)acetamide | Derivatization to explore structure-activity relationships. |

Structure

2D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;1,2-oxazol-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H6N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-1-4-2-6-7-3-4/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXTYMDBTHHRSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=C(C=NO1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for C Isoxazol 4 Yl Methylamine Tosylate and Precursors

Novel Approaches for the Regio- and Stereoselective Formation of the Isoxazole (B147169) Core

The isoxazole ring is a foundational element of the target molecule. Its synthesis can be achieved through various methods, with 1,3-dipolar cycloaddition being the most prominent. researchgate.netrsc.org The primary challenge lies in controlling the regioselectivity to achieve the desired 4-substituted pattern, as many common methods favor 3,5-disubstitution. nih.govorganic-chemistry.org

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful tool for constructing the isoxazole heterocycle. nih.govnih.gov The regiochemical outcome is highly dependent on the nature of the substrates and reaction conditions.

A key strategy for synthesizing 4-substituted isoxazoles involves the use of a dipolarophile that directs substitution to the C4 position. One effective method is the cycloaddition of in-situ generated nitrile oxides with propargyl alcohol derivatives. tandfonline.com This reaction yields an isoxazol-4-yl-methanol intermediate, which can then be oxidized to the crucial precursor, isoxazole-4-carbaldehyde (B1288839). tandfonline.com Nitrile oxides themselves can be generated from various starting materials, including the dehydration of nitro compounds or the oxidation of aldoximes with reagents such as N-chlorosuccinimide (NCS) or hydroxy(tosyloxy)iodobenzene (HTIB). nih.goveresearchco.com

Another approach involves the intramolecular nitrile oxide cycloaddition (INOC), which is particularly effective for creating complex, fused-ring systems and offers excellent control over stereochemistry. mdpi.com While not directly applicable to the synthesis of the simple c-Isoxazol-4-yl-methylamine core, the principles of INOC highlight the versatility of cycloaddition chemistry.

| Method | Precursors | Key Reagents | Intermediate Product | Yield | Reference |

| Nitrile Oxide Cycloaddition | Nitro compound, Propargyl alcohol derivative | Phenyl isocyanate (for nitrile oxide generation) | Isoxazol-4-yl-methanol | 48-52% | tandfonline.com |

| Oxidation of Isoxazolyl Alcohol | 3,5-Dimethylisoxazol-4-yl-methanol | Barium manganate (B1198562) (BaMnO₄) | 3,5-Dimethylisoxazole-4-carbaldehyde | 90% | tandfonline.com |

| Oxidation of Isoxazolyl Alcohol | (3-phenyl-isoxazol-4-yl)-methanol | Dess-Martin periodinane | 3-phenyl-isoxazole-4-carbaldehyde | 20% | chemicalbook.com |

| INOC | N-propargylbenzimidazole oxime | Bleach (NaOCl), DCM | Fused tetracyclic isoxazole | 97% | mdpi.com |

Table 1: Cycloaddition Strategies and Subsequent Reactions for Isoxazole-4-Carbaldehyde Precursors.

The introduction of catalysts can significantly enhance the efficiency and selectivity of isoxazole synthesis. Copper(I) catalysis, a cornerstone of "click chemistry," is widely used to promote the regioselective cycloaddition of terminal alkynes and in-situ generated nitrile oxides, typically affording 3,5-disubstituted products with high reliability. nih.goveresearchco.com

To achieve different substitution patterns or to proceed under milder conditions, other catalytic systems have been developed. Gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to various substituted isoxazoles. organic-chemistry.org Transition-metal-free approaches have also emerged, such as the use of Lewis acids like aluminum trichloride (B1173362) to mediate the reaction, offering a more environmentally benign alternative. nih.gov These catalytic methods often operate through distinct mechanisms, providing alternative pathways to access diverse isoxazole structures. thieme-connect.dersc.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Copper(I) salts | [3+2] Cycloaddition | Terminal alkynes, Aldoximes | High regioselectivity for 3,5-isoxazoles, "Click chemistry" | nih.govorganic-chemistry.org |

| Gold(III) chloride | Cycloisomerization | α,β-Acetylenic oximes | Access to 3-, 5-, and 3,5-substituted isoxazoles | organic-chemistry.org |

| Palladium complexes | Four-component coupling | Terminal alkyne, Hydroxylamine (B1172632), CO, Aryl iodide | Multi-component synthesis in one pot | organic-chemistry.org |

| Aluminum trichloride | Lewis acid-promoted cyclization | 2-Methylquinoline derivatives, Alkynes, NaNO₂ | Transition-metal-free, novel pathway | nih.gov |

Table 2: Overview of Catalytic Methods for Isoxazole Ring Formation.

Efficient Synthesis of the Methylamine (B109427) Linker and its Attachment

With the isoxazole-4-carbaldehyde precursor in hand, the next critical stage is the formation of the C-isoxazol-4-yl-methylamine core. This transformation is most commonly achieved via reductive amination.

Reductive amination is a highly effective method for converting aldehydes and ketones into amines in a single pot. thermofishersci.in The reaction involves the condensation of the isoxazole-4-carbaldehyde with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. redalyc.org

The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred to avoid the reduction of other functional groups or the isoxazole ring itself. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for reductive aminations and is compatible with a wide range of functional groups. organic-chemistry.org Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation over a suitable catalyst can also be employed. For less sensitive substrates, a stepwise procedure using sodium borohydride (B1222165) (NaBH₄) to reduce a pre-formed imine is also a viable option. redalyc.org

| Reducing Agent | Amine Source | Typical Solvent | Key Features | Reference |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Ammonium (B1175870) acetate, Ammonia in MeOH | Dichloroethane (DCE), Tetrahydrofuran (THF) | Very mild and selective; one-pot procedure; tolerates acid-sensitive groups. | organic-chemistry.org |

| Sodium Borohydride (NaBH₄) | Primary amines, Ammonia | Methanol (MeOH) | Cost-effective; often used in a stepwise procedure to control side reactions. | redalyc.orgorganic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ammonia | Methanol, Ethanol | Can be highly efficient but may lead to ring opening of the isoxazole under harsh conditions. | clockss.org |

| Ammonia Borane (BH₃NH₃) | Aliphatic/Aromatic amines | Trimethyl borate (B1201080) (solvent-free) | Metal-free reduction. | organic-chemistry.org |

Table 3: General Conditions for the Reductive Amination of Aldehydes to Primary Amines.

The synthesis of a single enantiomer of a chiral amine requires asymmetric synthesis techniques. While the parent c-isoxazol-4-yl-methylamine is achiral, substitution on the isoxazole ring or the methylamine group could introduce a chiral center. Standard reductive amination would produce a racemic mixture in such cases.

Achieving enantioselectivity can be approached in several ways. One method is organocatalytic asymmetric reductive amination, where a chiral catalyst, such as a derivative of thiourea (B124793) or a chiral phosphoric acid, facilitates the transfer hydrogenation from a source like a Hantzsch ester, leading to the preferential formation of one enantiomer. organic-chemistry.org Another strategy involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the steric course of the reduction before being cleaved.

Alternatively, if a racemic mixture of the amine is produced, it can be separated into its constituent enantiomers through resolution. This is often accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid). The differing physical properties, such as solubility, of the diastereomeric salts allow them to be separated by fractional crystallization.

Preparation and Purification of c-Isoxazol-4-yl-methylamine tosylate Salt

The final step in the synthesis is the formation of the tosylate salt. This is typically performed to convert the amine, which may be an oil or a low-melting solid, into a stable, crystalline material that is easier to handle, purify, and characterize. amadischem.combldpharm.com

The process is a straightforward acid-base reaction. The free base, c-Isoxazol-4-yl-methylamine, is dissolved in a suitable organic solvent. A solution of p-toluenesulfonic acid (TsOH), usually in a 1:1 molar ratio, is then added. The resulting salt, this compound, often has limited solubility in the chosen solvent system and precipitates upon formation or cooling.

Purification of the crude salt is paramount and is almost universally achieved through recrystallization. This involves dissolving the salt in a minimum amount of a hot solvent or solvent mixture and allowing the solution to cool slowly. As the solubility decreases with temperature, the pure salt crystallizes out, leaving impurities behind in the mother liquor. The selection of an appropriate recrystallization solvent is determined empirically to maximize the recovery of high-purity product.

| Parameter | Description | Typical Conditions |

| Reactants | Amine and Acid | c-Isoxazol-4-yl-methylamine, p-Toluenesulfonic acid (TsOH·H₂O) |

| Stoichiometry | Molar ratio of amine to acid | Typically 1:1 to 1:1.05 |

| Solvents | For salt formation and recrystallization | Isopropanol (IPA), Ethanol, Ethyl Acetate (EtOAc), Acetonitrile (MeCN), or mixtures thereof. |

| Temperature | For dissolution and crystallization | Dissolution at elevated temperature (e.g., reflux), followed by slow cooling to room temperature or below (0-5 °C). |

| Purification | Method to remove impurities | Recrystallization. The resulting crystals are isolated by filtration, washed with cold solvent, and dried. |

Table 4: Typical Conditions for Tosylate Salt Formation and Purification.

Counterion Exchange Strategies for Tosylate Formation

The formation of a tosylate salt, such as this compound, is a critical step to enhance the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, solubility, and processability. acs.org While direct salt formation by reacting the free amine with p-toluenesulfonic acid is common, counterion exchange (or metathesis) represents a versatile alternative strategy, particularly when the initial amine product is isolated as a different salt, such as a hydrochloride or hydrobromide. lumenlearning.comlibretexts.org

Counterion exchange operates on the principle of selectively replacing an existing counterion with a new one. phasetransfercatalysis.comnih.gov This can be achieved through several methods, including precipitation, liquid-liquid extraction, or the use of ion-exchange resins. phasetransfercatalysis.comnih.gov The success of these strategies is governed by thermodynamic principles, such as solubility differences and the relative affinity of ions for each other. phasetransfercatalysis.com

Key Strategies:

Precipitation-Driven Exchange: This method relies on solubility differences between the reactant and product salts in a given solvent system. For instance, if the desired tosylate salt is significantly less soluble than the initial halide salt in a specific solvent, adding a source of tosylate ions (e.g., sodium tosylate or silver tosylate) will drive the equilibrium towards the formation and precipitation of the desired product.

Liquid-Liquid Ion Exchange: In this technique, a solution of the initial amine salt (e.g., in water) is mixed with an immiscible organic solvent containing the desired counterion. The tosylate anion has a high affinity for quaternary ammonium cations due to the delocalization of its negative charge, which facilitates its transfer into the organic phase to pair with the protonated amine. phasetransfercatalysis.com

Ion-Exchange Resins: This is a clean and efficient method for swapping counterions. nih.gov An anion-exchange resin is first "loaded" with tosylate anions by passing a solution of a tosylate salt (e.g., sodium tosylate) through it. nih.gov Subsequently, a solution of the initial amine salt (e.g., c-Isoxazol-4-yl-methylamine hydrochloride) is passed through the tosylate-loaded resin. The resin captures the chloride ions and releases the tosylate ions, resulting in the formation of the desired this compound in the eluate. nih.gov This method is particularly effective for removing halide impurities. nih.gov

The relative affinity of various anions for a cation is a key factor in the efficiency of ion exchange. Generally, anions with lower charge density have a higher affinity for the cation. phasetransfercatalysis.com The tosylate anion demonstrates a strong preference for pairing with cations compared to many halides, making these exchange strategies highly favorable. phasetransfercatalysis.com

Table 1: Comparison of Counterion Exchange Strategies

| Strategy | Principle | Advantages | Disadvantages |

| Precipitation | Difference in solubility drives product formation. | Simple; can be high-yielding if solubility difference is large. | Dependent on finding a suitable solvent system; may require screening. |

| Liquid-Liquid Extraction | Partitioning of ions between two immiscible phases. | Can be used for continuous processes. | Requires immiscible solvents; potential for emulsion formation. |

| Ion-Exchange Resin | Selective binding of ions to a solid support. nih.gov | High purity; effective removal of undesired ions; resin can be regenerated. nih.gov | Higher initial cost; may be slower for large-scale production. |

Crystallization Techniques for Enhanced Purity

Crystallization is a crucial purification step in the manufacturing of APIs and their salts, designed to achieve high purity and control critical quality attributes like polymorphic form and particle size. nih.govnih.gov For this compound, achieving a high degree of purity is essential for its potential use in pharmaceutical applications. Advanced crystallization techniques move beyond simple cooling crystallization to provide greater control over the final product.

The process begins with selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. uct.ac.za If a single solvent is not suitable, a solvent pair, consisting of a "good" solvent and a "poor" solvent that are miscible, can be used. uct.ac.zaiqpc.com The compound is dissolved in the good solvent, and the poor solvent is added until turbidity appears, indicating saturation. uct.ac.za

Advanced Crystallization Methods:

Temperature Cycling: This technique involves alternating between heating and cooling the solution. numberanalytics.com The heating phase dissolves smaller, less perfect crystals, while the cooling phase promotes the growth of larger, more stable crystals, leading to improved purity and a more uniform particle size distribution. numberanalytics.com

Seeding: Introducing a small quantity of high-purity crystals of the desired product (seeds) to a supersaturated solution can control the polymorphic form and initiate crystallization at a lower level of supersaturation. numberanalytics.com This helps prevent the formation of undesired metastable forms and improves batch-to-batch consistency.

In Situ Monitoring: The use of Process Analytical Technology (PAT) allows for real-time monitoring of the crystallization process. nih.govnumberanalytics.com Techniques like in situ X-ray diffraction or Raman spectroscopy can track changes in concentration, polymorphism, and crystal size, enabling precise control over the process to ensure the desired outcome. nih.govnumberanalytics.com

High-Throughput Crystallization: Automated systems are used to rapidly screen a large number of crystallization conditions, including different solvents, temperatures, and concentrations. numberanalytics.com This accelerates the process of identifying optimal conditions for achieving high purity and the desired crystal form. numberanalytics.com

The final step involves collecting the purified crystals by filtration, washing them with a small amount of cold solvent to remove any remaining impurities, and then drying them. uct.ac.za

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis aims to reduce environmental impact, improve safety, and increase efficiency. instituteofsustainabilitystudies.commdpi.comresearchgate.net The synthesis of isoxazole-containing compounds like this compound offers numerous opportunities to incorporate these principles, from the choice of starting materials to the final purification steps. preprints.orgresearchgate.net Key goals include maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents. instituteofsustainabilitystudies.comewadirect.com

Solvent Minimization and Alternative Media (e.g., Aqueous, Solid-State)

Traditional organic synthesis often relies on large volumes of volatile and potentially toxic organic solvents, which account for a significant portion of the process mass intensity (PMI) and environmental impact. ewadirect.com Green chemistry seeks to minimize or replace these solvents with more benign alternatives.

Aqueous Media: Water is an ideal green solvent due to its safety, low cost, and minimal environmental impact. Several synthetic routes for isoxazole derivatives have been successfully adapted to aqueous media. nih.govmdpi.com For example, the reaction of hydroxylamine hydrochloride with β-ketoesters and aldehydes to form isoxazol-5(4H)-ones can be performed efficiently in water, often without the need for a catalyst. nih.govorientjchem.orgsemnan.ac.ir These methods simplify work-up procedures and avoid the use of hazardous organic solvents. nih.gov

Solvent-Free and Solid-State Reactions: Eliminating the solvent entirely represents a significant step forward in green synthesis. Reactions can be carried out by grinding reactants together or by heating them in the absence of a solvent. Ultrasound irradiation has been shown to facilitate solvent-free synthesis of isoxazole derivatives, leading to shorter reaction times and reduced energy consumption. preprints.org Solid-phase synthesis, where one of the reactants is immobilized on a polymer resin, is another effective strategy. nih.govnih.gov This approach simplifies purification, as excess reagents and byproducts can be washed away, and the final product is cleaved from the resin in a highly pure form. nih.govnih.gov

Table 2: Green Solvent and Media Alternatives

| Approach | Description | Benefits |

| Aqueous Synthesis | Using water as the reaction solvent. nih.govmdpi.com | Non-toxic, non-flammable, low cost, simplified work-up. nih.gov |

| Solvent-Free Conditions | Reactants are mixed directly without a solvent, often with energy input like heat or ultrasound. preprints.org | Eliminates solvent waste, can lead to faster reactions, high atom economy. preprints.org |

| Solid-Phase Synthesis | One reactant is attached to a solid support (resin). nih.gov | Simplified purification, potential for automation, reduced solvent use. nih.gov |

Catalyst Design for Sustainable Synthesis

Catalysts are a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy requirements, and enable more selective transformations, all while being used in small quantities. instituteofsustainabilitystudies.com The design of sustainable catalysts for the synthesis of precursors to this compound focuses on replacing toxic or expensive metal catalysts and developing reusable systems.

Metal-Free Catalysis: Many traditional methods for isoxazole synthesis employ metal catalysts which can be costly, toxic, and difficult to remove from the final product. nih.govrsc.org The development of metal-free catalytic systems is a significant green advancement. For example, organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the formation of isoxazole derivatives in water. rsc.org

Heterogeneous and Reusable Catalysts: Catalysts that are in a different phase from the reaction mixture (heterogeneous catalysts) are easily separated and reused, reducing waste and cost. Propylamine-functionalized cellulose (B213188) has been demonstrated as an efficient and biodegradable catalyst for the three-component synthesis of isoxazol-5(4H)-ones in water at room temperature. mdpi.com Agro-waste, such as water extract of orange fruit peel ash (WEOFPA), has also been employed as a green catalyst for isoxazole synthesis under solvent-free conditions. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them ideal green catalysts. bohrium.comwiley.com For the synthesis of chiral amines, a key structural feature in many pharmaceuticals, biocatalysis is particularly powerful. bohrium.comrsc.org Enzymes such as transaminases (TAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) can be used to produce enantiomerically pure amines from prochiral ketones or imines. rsc.orgmdpi.com The use of these enzymes can replace multi-step chemical syntheses and avoid the need for chiral separation, aligning perfectly with the principles of green and sustainable chemistry. wiley.commanchester.ac.uk

Mechanistic Investigations of Reactions Involving C Isoxazol 4 Yl Methylamine Tosylate

Elucidation of Reaction Pathways for Isoxazole (B147169) Ring Functionalization

The functionalization of the isoxazole ring in c-isoxazol-4-yl-methylamine tosylate is anticipated to follow several established pathways for isoxazole chemistry. The isoxazole ring, while aromatic, possesses a weak N-O bond, making it susceptible to cleavage under various conditions, which is a key pathway for its functionalization. researchgate.netbenthamdirect.com

Key Reaction Pathways:

Reductive Ring Cleavage: The N-O bond is prone to cleavage under reducing conditions, leading to the formation of β-enaminones or γ-amino alcohols. researchgate.netbenthamdirect.com This transformation is a powerful synthetic tool, unmasking versatile functional groups.

Base-Catalyzed Ring Opening: In the presence of a strong base, deprotonation at the C5 position (if unsubstituted) or at a substituent can initiate ring opening. For 3-unsubstituted isoxazoles, this can lead to the formation of a β-ketonitrile. researchgate.net

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo rearrangement to form oxazoles, often proceeding through a reactive azirine intermediate. rsc.orgwikipedia.orgoup.com

Electrophilic Substitution: While the isoxazole ring is relatively electron-rich, electrophilic substitution is possible, though the regioselectivity will be influenced by the existing substituents. researchgate.net

Transition Metal-Catalyzed Reactions: Modern synthetic methods often employ transition metals to catalyze the functionalization of heterocyclic rings, including isoxazoles. nih.govresearchgate.net These methods can enable C-H activation or cross-coupling reactions to introduce new substituents onto the isoxazole core.

A proposed reaction for the Mo(CO)₆-mediated ring expansion of a related methyl 2-(isoxazol-5-yl)-3-oxopropanoate to a pyridone derivative highlights a potential transformation pathway. beilstein-journals.org

Kinetic and Thermodynamic Studies of Amine Reactivity in this compound

The reactivity of the primary amine in this compound is central to its function as a building block in medicinal chemistry and materials science.

The primary amine of this compound is a potent nucleophile. Its reactivity is governed by the electron density on the nitrogen atom and steric hindrance around the reactive site.

Acylation and Sulfonylation: The amine readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. The tosylate salt form means the amine is initially protonated; thus, a base is typically required to free the amine for nucleophilic attack.

Alkylation: The amine can undergo N-alkylation with alkyl halides or other electrophiles. However, overalkylation to form secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, is a common side reaction that needs to be controlled.

Reductive Amination: In the presence of a reducing agent, the amine can react with aldehydes and ketones to form secondary or tertiary amines.

The nucleophilicity of the amine can be compared to other amines in similar electronic environments. For instance, the reaction of p-aminobenzoic acid with a tosylated polyethylene (B3416737) glycol has been studied, where both the amine and carboxylate groups can act as nucleophiles. researchgate.netechemi.com In the case of this compound, the primary amine is expected to be the dominant nucleophilic center in most reactions.

The basicity of the methylamine (B109427) group is a critical parameter influencing its reactivity and physical properties. The pKa of the conjugate acid (the ammonium form) determines the extent of protonation at a given pH.

The basicity of the amine is influenced by the electronic properties of the isoxazole ring. The isoxazole ring is generally considered to be electron-withdrawing, which would be expected to decrease the basicity of the attached methylamine compared to a simple alkylamine.

Table 1: Estimated pKa Values of Related Amines

| Compound | Estimated pKa of Conjugate Acid |

| Methylamine | 10.66 |

| Benzylamine | 9.33 |

| c-Isoxazol-4-yl-methylamine | 8.5 - 9.5 (Estimated) |

The tosylate counterion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), and therefore it will not significantly affect the pH of a solution of this compound. ucalgary.ca

Role of the Tosylate Counterion in Intermolecular Interactions and Solid-State Reactivity

The tosylate anion is not merely a spectator ion. Its size, charge distribution, and ability to form non-covalent interactions play a significant role in the solid-state structure and properties of this compound.

Hydrogen Bonding: The sulfonate group of the tosylate anion is an excellent hydrogen bond acceptor. In the solid state, it is expected to form strong hydrogen bonds with the ammonium group of the protonated amine. researchgate.net These interactions are crucial in determining the crystal packing and can influence the material's physical properties, such as melting point and solubility.

π-π Stacking: The aromatic ring of the tosylate can participate in π-π stacking interactions with other tosylate anions or with the isoxazole ring of the cation, further stabilizing the crystal lattice.

Solid-State Reactivity: The arrangement of molecules in the crystal lattice can influence reactivity in the solid state. Topochemical reactions, where the reactivity and stereochemistry of the products are controlled by the crystal packing, could be envisioned. The proximity of the amine and tosylate groups, as well as adjacent molecules, would dictate potential solid-state transformations.

Exploration of Catalytic Transformations Facilitated by this compound (e.g., as a Ligand or Organocatalyst)

Primary amines and isoxazole-containing molecules have been explored as organocatalysts and ligands in various transformations.

As an Organocatalyst: The primary amine of c-isoxazol-4-yl-methylamine could potentially act as a base or nucleophilic catalyst. For example, amine-functionalized cellulose (B213188) has been used to catalyze the synthesis of isoxazole-5(4H)-one derivatives. mdpi.com Similarly, c-isoxazol-4-yl-methylamine could potentially catalyze aldol-type reactions, Michael additions, or other transformations that are known to be promoted by primary amines.

As a Ligand: The nitrogen atom of the amine and potentially the nitrogen and oxygen atoms of the isoxazole ring could coordinate to metal centers, making c-isoxazol-4-yl-methylamine a potential ligand for transition metal catalysis. The specific coordination mode would depend on the metal and the reaction conditions. The use of related 5-aminoisoxazoles in organocatalytic arylation reactions has been reported. researchgate.netnih.gov

Identification and Characterization of Reactive Intermediates

The elucidation of reaction mechanisms often involves the identification and characterization of transient reactive intermediates.

Azirine Intermediates: In photochemical rearrangements of isoxazoles to oxazoles, azirines are key reactive intermediates. rsc.orgwikipedia.orgoup.com These highly strained three-membered rings are typically not isolated but are inferred from the reaction products.

Nitrile Ylides: In some transformations, the isoxazole ring can open to form a nitrile ylide, which is a 1,3-dipole that can undergo cycloaddition reactions. rsc.org

Radical Intermediates: Electron capture by isoxazole can lead to ring-opening via dissociation of the O-N bond, forming a diradical species. nsf.gov

Spectroscopic techniques such as flash photolysis coupled with UV-Vis or IR spectroscopy, as well as computational studies, are essential tools for detecting and characterizing such short-lived species.

Derivatization Strategies and Structural Modifications of C Isoxazol 4 Yl Methylamine Tosylate Analogs

Systematic Functionalization of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle amenable to various chemical transformations that allow for the introduction of a wide array of substituents. These modifications can significantly influence the electronic and steric properties of the molecule, thereby impacting its biological activity.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic systems. In the case of isoxazoles, the regioselectivity of this reaction is dictated by the electronic nature of the ring and its existing substituents. Generally, the C4-position of the isoxazole ring is the most susceptible to electrophilic attack. reddit.com This is attributed to the relative stability of the resulting cationic intermediate. reddit.com

For a c-Isoxazol-4-yl-methylamine tosylate analog, direct electrophilic substitution on the isoxazole ring would likely occur at any available positions, though the presence of substituents would direct the position of further substitution. For instance, halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the isoxazole core. Nitration and sulfonation are also common electrophilic substitution reactions, introducing nitro and sulfonic acid groups, respectively. These newly introduced functional groups can then serve as handles for further derivatization.

A variety of 3,5-disubstituted 4-halo(seleno)isoxazoles can be prepared in good to excellent yields under mild reaction conditions by the reaction of 2-alkyn-1-one O-methyl oximes with ICl, I2, Br2, or PhSeBr. acs.org

Table 1: Examples of Electrophilic Substitution on Isoxazole Scaffolds

| Electrophile | Reagent | Product | Reference |

|---|---|---|---|

| Br+ | N-Bromosuccinimide (NBS) | 4-Bromo-isoxazole derivative | acs.org |

| Cl+ | N-Chlorosuccinimide (NCS) | 4-Chloro-isoxazole derivative | acs.org |

| NO2+ | Nitric Acid/Sulfuric Acid | 4-Nitro-isoxazole derivative | General Knowledge |

| SO3 | Fuming Sulfuric Acid | Isoxazole-4-sulfonic acid | General Knowledge |

Cross-Coupling Reactions for Peripheral Diversification

Palladium-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. youtube.com These reactions offer a versatile approach to introduce a wide range of substituents onto the isoxazole ring, provided a suitable handle such as a halogen or triflate is present. For instance, a 4-halo-isoxazole derivative can be coupled with various partners, including boronic acids (Suzuki coupling), organozinc reagents (Negishi coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). youtube.comnih.gov

The Suzuki coupling, for example, allows for the introduction of aryl, heteroaryl, or vinyl groups. youtube.com The Sonogashira coupling provides access to alkynyl-substituted isoxazoles, which can be further elaborated. nih.gov These reactions are generally characterized by their high functional group tolerance and mild reaction conditions.

A study on the synthesis of highly substituted isoxazoles demonstrated the utility of palladium-catalyzed reactions on 4-iodoisoxazoles. nih.gov Heck and Sonogashira cross-couplings were successfully performed on 4-iodo-5-methyl-3-phenylisoxazole. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Isoxazole Scaffolds

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh3)4 | 4-Aryl-isoxazole | youtube.com |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2/CuI | 4-Alkynyl-isoxazole | nih.gov |

| Heck | Alkene | Pd(OAc)2 | 4-Alkenyl-isoxazole | nih.gov |

| Buchwald-Hartwig | Amine | Pd catalyst/Phosphine ligand | 4-Amino-isoxazole | General Knowledge |

Variations and Modifications of the Methylamine (B109427) Moiety

The primary amine of the methylamine moiety in this compound serves as a key point for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the compound's physicochemical properties and biological interactions.

Amide Formation and Amine Alkylation Studies

The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form a diverse array of amides. nih.govnih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are typically high-yielding and can be performed under mild conditions. The nature of the acyl or sulfonyl group can be systematically varied to explore structure-activity relationships.

Amine alkylation, including reductive amination, provides another avenue for modification. organic-chemistry.org Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120), leads to the formation of secondary or tertiary amines. organic-chemistry.org This allows for the introduction of various alkyl or arylalkyl groups.

A study detailed the synthesis of various amide derivatives of sulfonamides and isoniazid (B1672263) by condensing them with appropriate 4-oxo-4-(4-substituted phenyl)butanoic acid moiety. nih.gov

Table 3: Derivatization of the Methylamine Moiety

| Reaction Type | Reagent | Functional Group Introduced | Product | Reference |

|---|---|---|---|---|

| Amide Formation | Carboxylic acid/coupling agent | Acyl | N-acyl-c-isoxazol-4-yl-methylamine | nih.gov |

| Sulfonamide Formation | Sulfonyl chloride | Sulfonyl | N-sulfonyl-c-isoxazol-4-yl-methylamine | nih.gov |

| Reductive Amination | Aldehyde/reducing agent | Alkyl | N-alkyl-c-isoxazol-4-yl-methylamine | organic-chemistry.org |

| N-Arylation | Aryl halide/Pd catalyst | Aryl | N-aryl-c-isoxazol-4-yl-methylamine | General Knowledge |

Formation of Novel Heterocycles from the Methylamine Unit

The methylamine unit can also serve as a precursor for the construction of novel heterocyclic rings. For example, reaction with appropriate bifunctional reagents can lead to the formation of various five- or six-membered heterocycles. One such transformation involves the reaction of ortho-aminoaryl ketones with reagents that can cyclize with the amine and an adjacent group to form fused heterocyclic systems. For instance, a facile and highly efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles operates via nucleophilic intramolecular cyclization. nih.gov While not a direct reaction of a methylamine, this illustrates the principle of using an amine as a nucleophile in a cyclization reaction to form a new heterocyclic ring.

Synthesis of Isosteric and Bioisosteric Analogs of the Isoxazole Core and Linker

Isosteric and bioisosteric replacement is a powerful strategy in drug design to modulate the properties of a lead compound while retaining its key binding interactions. cambridgemedchemconsulting.com This can involve the replacement of atoms or groups of atoms with others that have similar steric, electronic, or physicochemical properties. cambridgemedchemconsulting.com

For the isoxazole core, common bioisosteres include other five-membered heterocycles such as oxazole (B20620), thiazole, pyrazole, and 1,2,4-oxadiazole (B8745197). nih.govrsc.orgnih.gov The choice of bioisostere can influence factors such as metabolic stability, solubility, and hydrogen bonding capacity. For example, replacing an isoxazole with a 1,3,4-oxadiazole (B1194373) has been reported to increase polarity and reduce metabolic degradation. rsc.org

The aminomethyl linker can also be replaced with isosteric equivalents. For instance, an ether, thioether, or a simple methylene (B1212753) group could be considered as classical isosteres. cambridgemedchemconsulting.com Non-classical bioisosteres for an amide linkage, which could be formed from the methylamine, include heterocycles like 1,2,4-oxadiazole or triazole. drughunter.com

A comparative study of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles highlights their role as bioisosteres and their impact on biological activity. nih.gov

Table 4: Common Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |

|---|---|---|---|

| Isoxazole | 1,2,4-Oxadiazole | Altered H-bonding, metabolic stability | nih.govrsc.org |

| Isoxazole | Pyrazole | Different H-bonding pattern | General Knowledge |

| Isoxazole | Thiazole | Modified electronic properties | General Knowledge |

| Aminomethyl Linker | Ether Linker | Increased flexibility, altered polarity | cambridgemedchemconsulting.com |

| Amide (from methylamine) | 1,2,4-Oxadiazole | Increased metabolic stability | drughunter.com |

Preparation of Chemically Tagged this compound Derivatives for Probe Development

The development of chemical probes from lead compounds such as this compound is a critical step in understanding their molecular mechanisms of action, target engagement, and pharmacokinetic properties. The introduction of chemical tags, including fluorescent labels, affinity tags like biotin (B1667282), and radioisotopes, allows for the visualization, isolation, and quantification of the molecule's interactions within biological systems. The primary reactive site for conjugation on c-Isoxazol-4-yl-methylamine is its primary amine group, offering a versatile handle for various derivatization strategies.

Fluorescent Labeling Strategies

Fluorescent labeling is a powerful technique for tracking the localization of small molecules in cells and tissues. The primary amine of this compound is a prime target for reaction with various amine-reactive fluorescent dyes. biomol.com Commonly, this involves the use of dyes containing N-hydroxysuccinimidyl (NHS) esters, isothiocyanates, or sulfonyl chlorides, which react with the non-protonated amine to form stable covalent bonds. thermofisher.comthermofisher.com

The general reaction involves dissolving the this compound in a suitable buffer, typically with a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic. thermofisher.com A solution of the amine-reactive fluorescent dye in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is then added to the solution of the target molecule. thermofisher.com The reaction mixture is incubated, and the resulting fluorescently tagged derivative can be purified using techniques such as high-performance liquid chromatography (HPLC).

A variety of fluorescent probes can be conjugated to c-Isoxazol-4-yl-methylamine. The choice of fluorophore depends on the specific application, considering factors like photostability, quantum yield, and spectral properties to avoid overlap with endogenous fluorescence.

Table 1: Examples of Fluorescent Dye Conjugation to c-Isoxazol-4-yl-methylamine

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Resulting Linkage |

| Fluorescein Isothiocyanate (FITC) | Isothiocyanate | 495 | 519 | Thiourea (B124793) |

| Rhodamine B Isothiocyanate (RITC) | Isothiocyanate | 550 | 580 | Thiourea |

| Dansyl Chloride | Sulfonyl Chloride | 335 | 518 | Sulfonamide |

| Cyanine3 (Cy3) NHS Ester | NHS Ester | 550 | 570 | Amide |

| Cyanine5 (Cy5) NHS Ester | NHS Ester | 649 | 670 | Amide |

This table presents a conceptual framework for the fluorescent labeling of c-Isoxazol-4-yl-methylamine, illustrating potential derivatization strategies.

Biotinylation for Affinity-Based Probes

Biotinylation is a widely used strategy for developing affinity-based probes. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) allows for the selective enrichment and isolation of binding partners from complex biological mixtures. Similar to fluorescent labeling, the primary amine of c-Isoxazol-4-yl-methylamine is the key functional group for conjugation with activated biotin derivatives. nih.gov

The most common method involves the use of NHS-activated biotin, which reacts with the primary amine to form a stable amide bond. nih.gov To mitigate potential steric hindrance from the bulky biotin tag, derivatives incorporating spacer arms of varying lengths, such as those based on polyethylene (B3416737) glycol (PEG), can be employed. acs.org The synthesis is typically carried out in an appropriate buffer at a slightly alkaline pH to facilitate the reaction. interchim.fr

Table 2: Biotinylation Reagents for Derivatizing c-Isoxazol-4-yl-methylamine

| Biotinylation Reagent | Spacer Arm Length | Reactive Group | Key Features |

| NHS-Biotin | 6-atom | NHS Ester | Standard biotinylation reagent. |

| NHS-PEG4-Biotin | 15-atom | NHS Ester | Introduces a hydrophilic PEG spacer to reduce steric hindrance and improve solubility. |

| Biotin-HPDP | 11-atom | Pyridyldithiol | Allows for cleavable disulfide linkage, useful for eluting captured proteins. |

This table outlines potential biotinylation strategies for c-Isoxazol-4-yl-methylamine to create affinity probes for target identification and validation studies.

Radiolabeling for In Vivo Imaging and Biodistribution Studies

Radiolabeling enables the sensitive detection and quantification of a molecule's distribution and target engagement in vivo using techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). mdpi.com The introduction of a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the this compound structure is a key strategy for developing PET imaging probes. nih.govresearchgate.net

Several strategies can be envisioned for radiolabeling c-Isoxazol-4-yl-methylamine. One approach is the direct incorporation of ¹¹C by methylating the primary amine using [¹¹C]methyl iodide or [¹¹C]methyl triflate, although this would alter the parent structure. A more common and generally preferred approach is to introduce the radiolabel via a prosthetic group. This involves synthesizing a precursor molecule that can be readily radiolabeled and then conjugated to the c-Isoxazol-4-yl-methylamine core.

For instance, a precursor containing a functional group amenable to radiolabeling, such as a bromo- or nitro-aromatic substituent on the isoxazole ring, could be designed. Alternatively, an acyl-NHS ester containing ¹⁸F, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), could be reacted with the primary amine of c-Isoxazol-4-yl-methylamine in the final step of the synthesis. mdpi.com

Table 3: Potential Radiolabeling Strategies for c-Isoxazol-4-yl-methylamine

| Isotope | Precursor Strategy | Reaction Type | Application |

| ¹⁸F | Acylation with N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) | Amidation | PET Imaging |

| ¹¹C | Reaction with [¹¹C]phosgene to form an isocyanate, followed by coupling | Isocyanate formation and coupling | PET Imaging |

| ¹²⁵I | Iodination of an activated aromatic precursor (e.g., via a tin precursor) | Electrophilic Iodination | Autoradiography, SPECT Imaging |

This table provides a conceptual overview of potential radiolabeling approaches for c-Isoxazol-4-yl-methylamine, which would require dedicated radiosynthesis development and validation.

Advanced Spectroscopic and Chromatographic Characterization of C Isoxazol 4 Yl Methylamine Tosylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 1D, 2D NMR, NOESY)

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of c-Isoxazol-4-yl-methylamine tosylate in solution. This technique maps the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), providing unambiguous evidence of the compound's covalent framework.

One-dimensional (1D) NMR spectra (¹H and ¹³C) confirm the presence of all constituent parts of the molecule—the isoxazole (B147169) ring, the aminomethyl group, and the tosylate counter-ion.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the isoxazole ring, the methylene (B1212753) (-CH₂-) bridge, the amine (-NH₃⁺) group, and the aromatic and methyl protons of the tosylate anion. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR: The carbon spectrum provides a count of the unique carbon atoms in the molecule, with chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, part of a heterocycle).

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to assemble the structure. COSY identifies proton-proton couplings to map out adjacent protons, while HSQC correlates each proton with its directly attached carbon atom. For spatial analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to identify protons that are close in space, which helps to confirm the three-dimensional conformation and the association between the cation and anion in solution.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: Specific chemical shifts (δ) in ppm are illustrative and depend on the solvent and experimental conditions. The data presented describes the expected signals.)

| Assignment | Expected ¹H NMR Signal (Multiplicity) | Expected ¹³C NMR Signal |

| Isoxazole CH (position 3) | Singlet or narrow doublet | Aromatic/Heterocyclic region |

| Isoxazole CH (position 5) | Singlet or narrow doublet | Aromatic/Heterocyclic region |

| Methylene (-CH ₂-NH₃⁺) | Singlet or triplet | Aliphatic region |

| Amine (-NH ₃⁺) | Broad singlet | Not applicable |

| Tosylate Aromatic H | Two doublets (AA'BB' system) | Aromatic region |

| Tosylate Methyl (-CH ₃) | Singlet | Aliphatic region (low field) |

| Isoxazole C -4 (quaternary) | Not applicable | Aromatic/Heterocyclic region |

| Isoxazole C =N (quaternary) | Not applicable | Aromatic/Heterocyclic region |

| Tosylate C -SO₃ (quaternary) | Not applicable | Aromatic region |

| Tosylate C -CH₃ (quaternary) | Not applicable | Aromatic region |

Mass Spectrometry (MS) Techniques for Exact Mass Determination and Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry is indispensable for confirming the molecular weight and formula of this compound. High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI), provides an extremely accurate mass measurement of the intact cation, (isoxazol-4-yl)methanamine.

The expected monoisotopic mass of the cation (C₄H₇N₂O⁺) allows for the unambiguous determination of its elemental composition. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of this parent ion. The resulting fragment ions provide definitive proof of the structure by revealing the underlying connectivity of the atoms. For instance, a characteristic fragmentation would be the loss of the amine group or cleavage of the isoxazole ring, with the masses of the fragments confirming the initial structure.

Table 2: Expected HRMS and MS/MS Fragmentation Data for the Cation of c-Isoxazol-4-yl-methylamine (Note: This table outlines the predicted ions; m/z values are theoretical.)

| Ion | Formula | m/z (Theoretical) | Description |

| Molecular Ion (M⁺) | [C₄H₆N₂O]⁺ | 98.0480 | The intact (isoxazol-4-yl)methanamine cation. |

| Fragment 1 | [C₄H₅O]⁺ | 69.0340 | Loss of aminomethyl radical or related species. |

| Fragment 2 | [C₃H₂NO]⁺ | 68.0136 | Result of isoxazole ring cleavage. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a molecular fingerprint and are used to confirm the presence of key functional groups.

For this compound, IR spectroscopy would clearly show characteristic absorption bands for:

N-H stretching from the ammonium (B1175870) group (-NH₃⁺), typically appearing as a broad band.

S=O stretching from the sulfonate group (SO₃⁻) of the tosylate, which presents as strong, sharp peaks.

C=C and C=N stretching from the aromatic rings (isoxazole and tosyl).

C-H stretching from the aromatic and aliphatic parts of the molecule.

Raman spectroscopy would complement this by providing strong signals for the symmetric vibrations and non-polar bonds, such as the aromatic ring modes.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Elucidation

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would yield a complete picture of its atomic connectivity, bond lengths, bond angles, and torsional angles.

In the crystalline lattice, the (isoxazol-4-yl)methanaminium cation and the tosylate anion would interact through a network of non-covalent interactions. Of primary importance are the hydrogen bonds formed between the ammonium protons (-NH₃⁺) and the sulfonate oxygen atoms (SO₃⁻). Analysis of the crystal structure reveals how these interactions guide the assembly of molecules into a stable, repeating three-dimensional architecture.

As c-Isoxazol-4-yl-methylamine is achiral, this specific subsection is not applicable. However, for chiral derivatives, X-ray crystallography using anomalous dispersion effects is the gold standard for determining the absolute configuration of stereocenters.

Advanced Chromatographic Separations for Purity Profiling and Isomer Resolution (e.g., Chiral HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and separating it from any related impurities, such as starting materials or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for purity analysis. A well-developed HPLC method would show a single major peak corresponding to the compound, with the area of this peak used to calculate purity (e.g., >99%). The method can also resolve and quantify potential impurities, including positional isomers like c-Isoxazol-5-yl-methylamine. Since the target compound is achiral, chiral HPLC is not necessary for its analysis but would be critical for separating enantiomers of related chiral isoxazole derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used for analyzing the free base form of the compound or other volatile impurities.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic structure and photophysical properties of this compound are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule upon absorption of light and its subsequent de-excitation pathways, including fluorescence emission.

The UV-Vis absorption spectrum of isoxazole and its derivatives is characterized by π → π* and n → π* transitions. The isoxazole ring itself, an aromatic heterocycle, exhibits absorption in the UV region. The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the ring. For c-Isoxazol-4-yl-methylamine, the primary chromophore is the isoxazole ring substituted with a methylamine (B109427) group at the 4-position. The tosylate counter-ion, being a salt of a strong acid, is not expected to significantly influence the electronic absorption spectrum of the isoxazolyl-methylamine cation.

Theoretical and Computational Studies of C Isoxazol 4 Yl Methylamine Tosylate

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the fundamental properties of molecular systems. In the context of c-isoxazol-4-yl-methylamine tosylate, DFT calculations, particularly using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), would provide significant insights into its electronic structure and geometry. indexcopernicus.com The geometry optimization process aims to find the lowest energy conformation of the molecule, representing its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum. indexcopernicus.commasjaps.com

The electronic structure analysis would reveal details about the distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding the molecule's chemical reactivity and kinetic stability.

Vibrational frequency analysis, based on the optimized geometry, predicts the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the chemical bonds. indexcopernicus.com For this compound, this would allow for the identification of characteristic peaks corresponding to the functional groups present, including the isoxazole (B147169) ring, the amine group, and the tosylate counter-ion. For instance, the sulfonyl group of the tosylate would exhibit characteristic stretching frequencies. masjaps.com

Table 1: Predicted Vibrational Modes for Key Functional Groups in this compound (Hypothetical Data)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (amine) | Symmetric Stretch | ~3350 |

| N-H (amine) | Asymmetric Stretch | ~3450 |

| C=N (isoxazole) | Stretch | ~1640 |

| C-O (isoxazole) | Stretch | ~1250 |

| S=O (sulfonyl) | Asymmetric Stretch | ~1350 |

| S=O (sulfonyl) | Symmetric Stretch | ~1160 |

| Aromatic C-H (tosyl) | Stretch | ~3050 |

Note: This table presents hypothetical data based on typical vibrational frequencies for these functional groups and is for illustrative purposes only, as specific computational results for this compound are not publicly available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights that are complementary to the static picture from DFT calculations. mdpi.com For this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding its interactions with different solvent environments. mdpi.com

Conformational analysis through MD involves simulating the molecule's motion over a period of time, allowing it to explore various rotational states around its single bonds. This would be particularly important for understanding the flexibility of the methylamine (B109427) side chain and the relative orientation of the isoxazole ring and the tosylate counter-ion. The simulation would generate a trajectory of atomic positions, from which the most populated and energetically favorable conformations can be identified.

Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. By placing the molecule in a box of water, for example, one can study the formation and dynamics of hydrogen bonds between the amine and sulfonyl groups and the surrounding water molecules. These simulations provide a detailed picture of the solvation shell and can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification and analysis. mdpi.com For this compound, these predictions would include Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be determined. These predicted spectra can aid in the assignment of experimental NMR signals to specific atoms within the molecule. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. nih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculations can help to understand the electronic transitions responsible for the molecule's absorption of light.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) |

| Isoxazole C3 | ~158 |

| Isoxazole C4 | ~105 |

| Isoxazole C5 | ~165 |

| Methylene (B1212753) C (CH₂) | ~40 |

| Tosyl C1 (C-S) | ~145 |

| Tosyl C2, C6 | ~128 |

| Tosyl C3, C5 | ~130 |

| Tosyl C4 (C-CH₃) | ~140 |

| Tosyl Methyl C | ~21 |

Note: This table presents hypothetical data based on typical ¹³C NMR chemical shifts for similar structures and is for illustrative purposes only.

Cheminformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling based on Structural Features (Purely theoretical SAR, not biological activity)

Cheminformatics tools can be employed to calculate a wide range of molecular descriptors for this compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., logP), and electronic properties.

While Quantitative Structure-Activity Relationship (QSAR) models are often associated with predicting biological activity, the same principles can be applied to develop theoretical Structure-Reactivity Relationship models. In this context, a dataset of related isoxazole derivatives with known chemical reactivity (e.g., reaction rates, equilibrium constants) could be used. By correlating the calculated molecular descriptors with the observed reactivity, a QSAR model can be built. This model could then be used to predict the reactivity of new, unsynthesized isoxazole derivatives based solely on their structural features.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating reaction mechanisms at the molecular level. For this compound, in silico methods can be used to investigate potential reaction pathways, such as its synthesis or decomposition. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate.

By calculating the energies of the reactants, products, and transition states, the activation energy barrier for a given reaction can be determined. nih.gov This information is crucial for understanding the feasibility and rate of a chemical transformation. Methods like DFT are commonly used to locate transition states and compute the intrinsic reaction coordinate (IRC), which confirms that the identified transition state connects the desired reactants and products.

Application of Machine Learning for De Novo Design of Isoxazole Derivatives with Desired Reactivity

Machine learning (ML) is increasingly being applied to the field of chemistry for tasks such as de novo molecular design. nih.gov By training generative models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), on large databases of known molecules, these models can learn the underlying rules of chemical structure and bonding. nih.govyoutube.com

In the context of isoxazole derivatives, an ML model could be trained on a vast chemical space of isoxazole-containing compounds. Subsequently, this model could be fine-tuned to generate novel isoxazole derivatives with specific desired properties, such as enhanced reactivity or specific electronic characteristics. This approach, often combined with reinforcement learning, allows for the exploration of a much larger chemical space than is possible through traditional methods and can accelerate the discovery of new molecules with tailored functionalities. nih.gov

Molecular Level Interaction Studies and Pre Clinical Biological Mechanism Elucidation in Vitro, Non Human Organismal, Non Clinical Focus

In Vitro Ligand-Biomolecule Interaction Profiling

The initial characterization of a compound's biological activity often begins with an assessment of its binding affinity to various biomolecules. For c-Isoxazol-4-yl-methylamine tosylate, this would involve a series of in vitro assays to determine its potential as a ligand for proteins and its capacity to interact with nucleic acids like DNA and RNA.

Protein Binding Assays: These assays are crucial for identifying the primary protein targets of a compound. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization (FP) could be employed to quantify the binding affinity (typically represented by the dissociation constant, Kd) of this compound to a panel of purified proteins.

DNA/RNA Interaction Studies: To investigate whether this compound has any effect on genetic material, studies involving techniques like circular dichroism (CD) spectroscopy, UV-Vis spectroscopy, and gel electrophoresis would be necessary. These methods can reveal changes in the conformation of DNA or RNA upon binding of the compound, as well as the stoichiometry of the interaction.

Currently, specific data from comprehensive protein binding and DNA/RNA interaction studies for this compound are not widely available in the public domain. Such studies would be foundational to understanding its mechanism of action.

Enzyme Inhibition or Activation Mechanism Studies

Understanding how a compound affects enzyme activity is a key step in elucidating its biological role. Both cell-free and cell-based assays are utilized to determine whether this compound acts as an inhibitor or an activator of specific enzymes and to characterize the underlying molecular pathways.

Cell-Free Assays: These assays use purified enzymes to directly measure the effect of the compound on their catalytic activity. By varying the concentrations of both the substrate and the compound, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) or activation can be determined.

Cell-Based Assays: These assays are performed on whole cells and can provide insights into how a compound affects enzyme activity within a more complex biological context. This can help to identify downstream effects on cellular signaling pathways.

As with direct binding studies, detailed public information regarding the specific enzymatic targets and mechanisms of inhibition or activation for this compound is limited.

Cellular Uptake and Subcellular Localization Studies

For a compound to exert an intracellular effect, it must first cross the cell membrane and potentially localize to specific subcellular compartments. In vitro cell models are instrumental in studying these processes.

Cellular Uptake Mechanisms: Studies would involve incubating cultured cells with this compound and measuring its intracellular concentration over time. By using various inhibitors of cellular transport mechanisms (e.g., endocytosis, active transport), the primary mode of entry into the cell can be identified.

Subcellular Localization: Techniques such as fluorescence microscopy, often involving a fluorescently labeled version of the compound, can be used to visualize its distribution within the cell. This can reveal whether the compound accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other organelles, providing clues about its potential targets and functions.

Modulation of Specific Cellular Pathways by this compound

Once inside the cell, a compound can modulate various signaling pathways. Reporter assays and "omics" approaches are powerful tools for investigating these effects.

Reporter Assays: These assays utilize genetically engineered cell lines that express a reporter gene (e.g., luciferase, green fluorescent protein) under the control of a specific promoter. Changes in the expression of the reporter gene in the presence of this compound can indicate which signaling pathways are being affected.

Omics Approaches: High-throughput techniques such as transcriptomics (measuring changes in gene expression), proteomics (measuring changes in protein levels), and metabolomics (measuring changes in metabolite levels) can provide a global view of the cellular response to the compound. This can help to identify novel targets and pathways that are modulated by this compound.

Bioorthogonal Chemistry Applications for Live-Cell Probing of this compound Interactions

Bioorthogonal chemistry involves the use of chemical reactions that can occur within living systems without interfering with native biological processes. This approach can be used to study the interactions of a compound in real-time within live cells.

By chemically modifying this compound with a "bioorthogonal handle," it can be "clicked" to a reporter molecule (e.g., a fluorophore or an affinity tag) after it has entered the cell and interacted with its targets. This allows for the visualization and identification of the compound's binding partners in their native cellular environment.

Mechanistic Toxicological Studies at the Cellular Level

It is essential to understand the potential toxicity of a compound at the cellular level, independent of systemic effects. These studies focus on the molecular mechanisms that lead to cell death.

Apoptosis and Necrosis Pathway Analysis: Cultured cells are treated with varying concentrations of this compound, and markers of apoptosis (e.g., caspase activation, DNA fragmentation) and necrosis (e.g., loss of membrane integrity) are measured. This helps to determine the mode of cell death induced by the compound and the signaling pathways involved.

As with other areas of its biological activity, detailed mechanistic toxicological data for this compound at the cellular level are not extensively documented in publicly accessible literature. bldpharm.com

Innovative Applications of C Isoxazol 4 Yl Methylamine Tosylate in Chemical Biology and Materials Science

Development as a Chemical Probe for Fundamental Biological Processes

The isoxazole (B147169) moiety is a key component in a variety of biologically active compounds, including enzyme inhibitors and receptor ligands. mdpi.comnih.gov The unique electronic properties and hydrogen bonding capabilities of the isoxazole ring enable it to interact with biological targets with high affinity and selectivity. mdpi.com c-Isoxazol-4-yl-methylamine tosylate serves as an excellent starting point for the synthesis of chemical probes designed to investigate fundamental biological processes. The primary amine of this compound can be readily functionalized to attach reporter groups, such as fluorophores or biotin (B1667282), or to link the isoxazole core to other pharmacophores to create multi-targeted probes.

For instance, isoxazole derivatives have been developed as potent inhibitors of enzymes like carbonic anhydrase and serine acetyltransferase. acs.orgnih.gov By modifying the amine group of this compound, researchers can systematically explore the structure-activity relationships of new isoxazole-based inhibitors. Furthermore, the isoxazole ring itself can undergo photochemical rearrangement, a property that can be exploited in the design of photo-cross-linkers for photoaffinity labeling studies to identify the protein targets of bioactive molecules. wikipedia.org

Table 1: Examples of Isoxazole-Based Chemical Probes and Their Biological Targets